

Allyl thiocyanate chemical formula and molecular weight

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Compound of Interest

Compound Name: Allyl thiocyanate

Cat. No.: B1211113

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Allyl Thiocyanate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **allyl thiocyanate**, covering its fundamental chemical properties, experimental protocols for its synthesis and analysis, and its role in biological signaling pathways.

Core Chemical Properties

Allyl thiocyanate is an organosulfur compound with the chemical formula C_4H_5NS .^[1] It is a constitutional isomer of the more commonly studied allyl isothiocyanate. The quantitative properties of **allyl thiocyanate** are summarized in the table below.

Property	Value	Reference
Chemical Formula	C_4H_5NS	[1]
Molecular Weight	99.16 g/mol	[1]
IUPAC Name	Prop-2-enyl thiocyanate	[1]
CAS Number	764-49-8	[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **allyl thiocyanate** and its isomer are crucial for research and development. Below are representative experimental protocols.

Synthesis of Allyl Isothiocyanate

A common method for the synthesis of allyl isothiocyanate involves the reaction of allyl chloride with a thiocyanate salt.^[2]

Materials:

- Sodium thiocyanate (100 kg)
- 1,2-dichloroethane (200 kg)
- Tetrabutylammonium bromide (TBAB) as a catalyst (0.5 kg)
- Allyl chloride (93 kg)
- Nitrogen gas

Procedure:

- Charge a reaction kettle with sodium thiocyanate, 1,2-dichloroethane, and the TBAB catalyst.
- Slowly heat the reaction mixture to 60°C.
- Under a nitrogen atmosphere, add allyl chloride dropwise to the reaction mixture.
- After the addition is complete, maintain the temperature for 15 hours to allow the reaction to proceed.
- Monitor the reaction progress by sampling and testing for the consumption of allyl chloride (target: less than 1%).
- Once the reaction is complete, cool the mixture and filter to remove the solid sodium chloride byproduct.

- The filtrate, containing the crude allyl isothiocyanate, is then purified by distillation.

Analysis by Gas Chromatography (GC)

Gas chromatography is a standard method for the identification and quantification of allyl isothiocyanate.^{[3][4]}

Instrumentation:

- Gas chromatograph equipped with a Flame Ionization Detector (GC-FID).

Procedure:

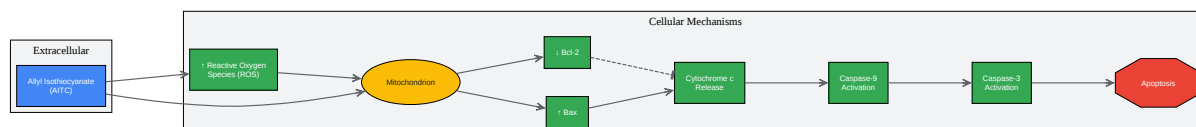
- Sample Preparation: Prepare a solution of the sample containing allyl isothiocyanate in a suitable solvent (e.g., methanol, dichloromethane).
- Injection: Inject a small volume of the prepared sample into the GC.
- Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column.
- Detection: The Flame Ionization Detector (FID) detects the organic compounds as they elute from the column.
- Quantification: The concentration of allyl isothiocyanate is determined by comparing the peak area of the sample to that of a known standard. It is important to note that during GC analysis, **allyl thiocyanate** can isomerize to allyl isothiocyanate, which should be considered when interpreting the results.^[3]

Signaling Pathways

Allyl isothiocyanate (AITC), the isomer of **allyl thiocyanate**, is known to be biologically active and has been studied for its effects on various signaling pathways, particularly in the context of cancer and antimicrobial activity.

AITC-Induced Apoptosis in Cancer Cells

Allyl isothiocyanate has been shown to induce apoptosis (programmed cell death) in cancer cells through multiple pathways. One of the key mechanisms involves the mitochondria-mediated pathway.[5][6]



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Caption: AITC-induced mitochondrial apoptosis pathway.

This diagram illustrates that Allyl Isothiocyanate (AITC) can increase the production of Reactive Oxygen Species (ROS) and directly act on the mitochondrion.[5] This leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[5] Consequently, cytochrome c is released from the mitochondria, which in turn activates caspase-9 and subsequently caspase-3, ultimately leading to apoptosis.[5]

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